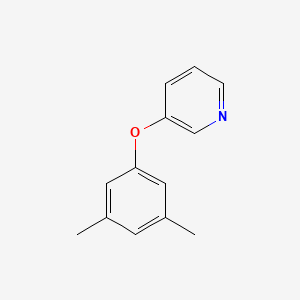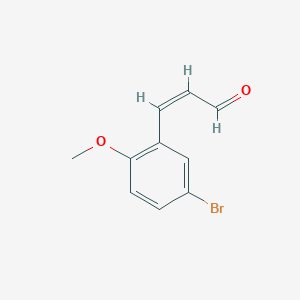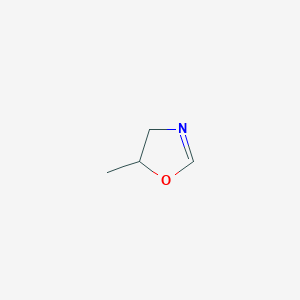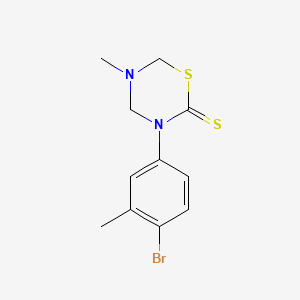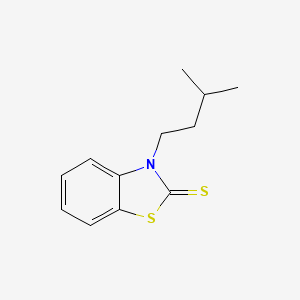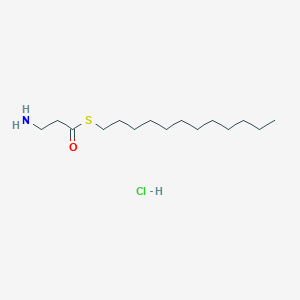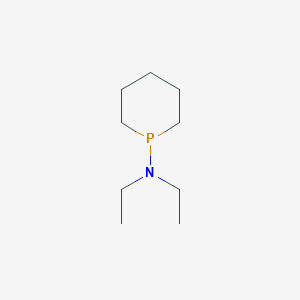
Pyridinium, 1-acetyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 1-acetyl-, also known as 1-acetylpyridinium, is a derivative of pyridine where the nitrogen atom in the pyridine ring is bonded to an acetyl group. Pyridinium salts are well-known for their presence in various natural products and bioactive pharmaceuticals. They play a significant role in a wide range of research topics due to their unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-acetylpyridinium can be synthesized through the reaction of pyridine with acetic anhydride or acetyl chloride under acidic conditions. The reaction typically involves heating the reactants to facilitate the formation of the acetylated product .
Industrial Production Methods: Industrial production of pyridinium salts, including 1-acetylpyridinium, often involves large-scale reactions using similar methods as in laboratory synthesis. The use of catalysts and optimized reaction conditions can enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-acetylpyridinium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert it back to pyridine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products Formed:
- Oxidation products include pyridinium N-oxides.
- Reduction products include pyridine and its derivatives.
- Substitution reactions yield various substituted pyridinium compounds .
Aplicaciones Científicas De Investigación
1-acetylpyridinium has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other pyridinium compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, catalysts, and ionic liquids
Mecanismo De Acción
The mechanism of action of 1-acetylpyridinium involves its interaction with various molecular targets. It can act as an electrophile in chemical reactions, facilitating nucleophilic attack. In biological systems, it may interact with enzymes or cellular components, leading to its observed biological effects .
Comparación Con Compuestos Similares
Pyridine: The parent compound, lacking the acetyl group.
N-methylpyridinium: Similar structure with a methyl group instead of an acetyl group.
Picolines, Lutidines, Collidines: Substituted pyridines with different alkyl groups.
Uniqueness: 1-acetylpyridinium is unique due to its acetyl group, which imparts distinct chemical reactivity and biological activity compared to other pyridinium compounds. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
1-pyridin-1-ium-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPUSMMANAIXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[N+]1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NO+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433091 |
Source


|
| Record name | Pyridinium, 1-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29788-34-9 |
Source


|
| Record name | Pyridinium, 1-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
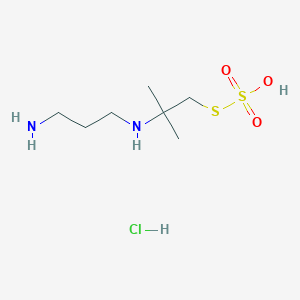
![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B14696307.png)

![(1R,4R,5R,9R,10S,12R,13S,14R)-5,9,13-trimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14696318.png)
